molecular formula C21H38N2O4 B12067094 Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate

Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate

Cat. No.: B12067094
M. Wt: 382.5 g/mol
InChI Key: RYDZNAQWNLXHMK-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate is a spirocyclic compound featuring a 6,6-membered bicyclic structure with two nitrogen atoms at positions 1 and 7. The tert-butyl ester groups serve as protective moieties for the amine functionalities, enhancing stability during synthetic processes. Such compounds are pivotal in medicinal chemistry as intermediates for drug candidates, particularly in the development of protease inhibitors or metal-chelating agents. The spiro architecture imparts conformational rigidity, which can influence binding specificity in biological systems .

Properties

Molecular Formula

C21H38N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

ditert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate

InChI

InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-14-11-9-13-21(16-22)12-8-7-10-15-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3

InChI Key

RYDZNAQWNLXHMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2(C1)CCCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate typically involves the reaction of tert-butylamine with a suitable diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous diazaspiro systems:

Compound Name Spiro Ring System Nitrogen Atoms Substituents Molecular Weight Key Applications
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate [6.6] 2 (1,9) Two tert-butyl esters ~370 (estimated) Drug intermediates, coordination chemistry
Di-tert-butyl 1,5,9-triazacyclododecane-1,5-dicarboxylate [12-membered macrocycle] 3 (1,5,9) Two tert-butyl esters 371.51 Ligands for metal ions (e.g., lanthanides)
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate [5.5] 2 (1,9) One tert-butyl ester, one free amine 254.37 Polymer synthesis, organic intermediates
2,8-Diazaspiro[4.5]decane derivatives [4.5] 2 (2,8) Variable (e.g., fluorophenyl, trifluoromethyl) ~400–500 Anticancer agents, kinase inhibitors
2,6-Diazaspiro[3.3]heptane derivatives [3.3] 2 (2,6) Cyclopropane/cyclohexane carboxylates ~200–300 Optically active polymers, model compounds

Key Findings and Differentiation

Spiro Ring Size and Rigidity: The target compound’s [6.6] spiro system provides intermediate rigidity compared to smaller systems like [3.3] or [4.5], which are highly constrained. In contrast, 2,8-diazaspiro[4.5]decane derivatives (e.g., EP 4 374 877 A2) exhibit compact structures suitable for targeting sterically demanding enzyme active sites .

Functional Group Impact :

  • The tert-butyl esters in the target compound and triazacyclododecane analog (CAS 174192-40-6) enhance solubility in organic solvents and prevent unwanted side reactions during synthesis. However, the triazacyclododecane’s third nitrogen atom enables stronger metal coordination, making it superior for lanthanide extraction .
  • Benzyl-substituted analogs (e.g., CAS 1373350-42-5) exhibit increased lipophilicity, favoring membrane permeability in drug delivery systems .

Synthetic Utility :

  • The target compound’s synthesis likely follows multi-step protocols similar to MacDonald 2 + 2 condensations (e.g., using dipyrromethane precursors), as seen in . Smaller spiro systems (e.g., [3.3]) require specialized cyclization techniques, such as interfacial polycondensation with dicarboxylic acids .

Biological and Industrial Applications: Diazaspiro[6.6] derivatives are understudied but hold promise for dual COX-2/5-LOX inhibition, akin to di-tert-butyl phenol derivatives (e.g., DTPBHZ, binding energy: -10.1 kcal/mol) . 2,6-Diazaspiro[3.3]heptane-based polymers demonstrate high thermal stability (e.g., PA9T films with tensile strength up to 247 MPa), highlighting the role of spiro systems in material science .

Biological Activity

Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate (CAS No. 1632286-01-1) is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C21H38N2O4
  • Molecular Weight : 382.54 g/mol
  • Boiling Point : Approximately 467.1 ± 18.0 °C (predicted) .

Biological Activity Overview

This compound is part of a broader class of spiro compounds that have been studied for their biological activities, particularly in the treatment of various disorders:

  • Pain Management : Compounds in the diazaspiro family have shown promise in alleviating pain through modulation of specific pathways in the nervous system .
  • Obesity Treatment : Research suggests that these compounds may influence metabolic pathways, making them candidates for obesity treatment .
  • Psychiatric Disorders : Some studies indicate potential benefits in treating psychotic disorders due to their effects on neurotransmitter systems .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, related compounds have been shown to interact with:

  • Cell Signaling Pathways : These compounds may modulate signaling pathways that are crucial for cellular communication and response to external stimuli .
  • Immune System Regulation : There is evidence suggesting that these compounds can influence immune responses, potentially offering therapeutic avenues for autoimmune conditions .

Table 1: Summary of Biological Activities

Activity AreaFindings
Pain ReliefModulation of pain pathways; potential analgesic properties .
Obesity TreatmentInfluence on metabolic regulation; potential anti-obesity effects .
Psychotic DisordersInteraction with neurotransmitter systems; potential therapeutic use .

Case Study Insights

  • Pain Management Study : A study indicated that derivatives of diazaspiro compounds significantly reduced pain responses in animal models, suggesting a possible mechanism involving opioid receptor modulation .
  • Obesity Treatment Research : Another investigation highlighted the effectiveness of spiro compounds in reducing body weight and improving metabolic profiles in obese mice, indicating their role in energy expenditure and fat metabolism .
  • Psychiatric Applications : Research has explored the effects of similar compounds on anxiety and depression models in rodents, showing promising results in reducing symptoms associated with these disorders .

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